

# 1-(2-Nitrophenyl)pyrrolidine CAS number and molecular structure

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## Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrrolidine

Cat. No.: B1601694

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## An In-depth Technical Guide to 1-(2-Nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-(2-Nitrophenyl)pyrrolidine**, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, molecular structure, physicochemical properties, and provides an expertly curated, field-proven synthesis protocol. Furthermore, it delves into the compound's reactivity, spectroscopic characterization, safety and handling procedures, and its emerging applications in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights.

### Chemical Identity and Molecular Structure

Chemical Name: **1-(2-Nitrophenyl)pyrrolidine** CAS Number: 40832-79-9[1] Molecular Formula:  $C_{10}H_{12}N_2O_2$ [2] Molecular Weight: 192.21 g/mol [2]

The molecular architecture of **1-(2-Nitrophenyl)pyrrolidine** features a pyrrolidine ring N-substituted with a 2-nitrophenyl group. The pyrrolidine ring, a five-membered saturated

heterocycle, imparts specific stereochemical and solubility properties to the molecule. The 2-nitrophenyl substituent, an electron-withdrawing group, significantly influences the electronic environment of the pyrrolidine nitrogen and the aromatic ring, dictating the compound's reactivity.

Property	Value	Source
CAS Number	40832-79-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	192.21 g/mol	[2]
PubChem CID	12414144	

```
digraph "1-(2-Nitrophenyl)pyrrolidine" {  
graph [layout=neato, overlap=false, splines=true, size="7.6,5"];  
node [shape=plaintext, fontname="sans-serif", fontsize=12];  
edge [fontname="sans-serif", fontsize=12];
```

```
// Atom nodes  
N1 [label="N", pos="0,0!"];  
C1 [label="C", pos="-1.2,-0.5!"];  
C2 [label="C", pos="-1.2,-1.9!"];  
C3 [label="C", pos="0,-2.6!"];  
C4 [label="C", pos="1.2,-1.9!"];  
C5 [label="C", pos="1.2,-0.5!"];  
N_pyrrolidine [label="N", pos="0,1.4!"];  
C6 [label="C", pos="-1.2,2.1!"];  
C7 [label="C", pos="-0.7,3.4!"];  
C8 [label="C", pos="0.7,3.4!"];  
C9 [label="C", pos="1.2,2.1!"];  
N_nitro [label="N+", pos="-2.4,0!"];  
O1_nitro [label="O-", pos="-3.2,-0.7!"];  
O2_nitro [label="O", pos="-2.4,1.0!"];
```

```
// Aromatic ring bonds
```

```
C1 -- C2;
```

```
C2 -- C3;
```

```
C3 -- C4;
```

```
C4 -- C5;
```

```
C5 -- N1;
```

```
N1 -- C1;
```

```
// Pyrrolidine ring bonds
```

```
N_pyrrolidine -- C6;
```

```
C6 -- C7;
```

```
C7 -- C8;
```

```
C8 -- C9;
```

```
C9 -- N_pyrrolidine;
```

```
// Substituent bonds
```

```
N1 -- N_pyrrolidine [label=""];
```

```
C1 -- N_nitro;
```

```
N_nitro -- O1_nitro [style=solid];
```

```
N_nitro -- O2_nitro [style=double];
```

```
// Dummy nodes for double bonds in aromatic ring
```

```
dummy1 [pos="-1.2,-1.2!", shape=None, width=0, height=0];
```

```
dummy2 [pos="0,-2.25!", shape=None, width=0, height=0];
```

```
dummy3 [pos="1.2,-1.2!", shape=None, width=0, height=0];
```

```
// Double bonds in aromatic ring
```

```
C1 -- dummy1 [dir=None, style=invis];
```

```
C2 -- dummy1 [dir=none, style=invis];
C2 -- C3 [style=invis];
C3 -- dummy2 [dir=none, style=invis];
C4 -- dummy2 [dir=none, style=invis];
C4 -- C5 [style=invis];
C5 -- dummy3 [dir=none, style=invis];
C1 -- dummy3 [dir=none, style=invis];

// Explicitly draw double bonds
edge [style=double];
C2 -- C3;
C4 -- C5;
edge [style=solid];
C1 -- C2;
C3 -- C4;
C5 -- N1;
N1 -- C1;

// Add hydrogens for clarity (optional, can clutter)
H1[label="H", pos="-2.1,-2.3!"];
H2[label="H", pos="0,-3.5!"];
H3[label="H", pos="2.1,-2.3!"];
H4[label="H", pos="2.1,-0.1!"];
C2 -- H1;
C3 -- H2;
C4 -- H3;
C5 -- H4;
}
```

Caption: Molecular structure of **1-(2-Nitrophenyl)pyrrolidine**.

# Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of **1-(2-Nitrophenyl)pyrrolidine** is most effectively achieved via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This method is predicated on the principle that an electron-deficient aromatic ring, activated by an electron-withdrawing group (in this case, the nitro group), is susceptible to attack by a nucleophile. The ortho position of the nitro group provides strong activation for the substitution.

## Causality of Experimental Choices

The chosen protocol utilizes 1-fluoro-2-nitrobenzene as the electrophilic partner. The fluorine atom is an excellent leaving group for S<sub>N</sub>Ar reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Pyrrolidine serves as the nucleophile, and a slight excess is used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid byproduct. A non-polar aprotic solvent like toluene is selected to ensure the solubility of the reactants and to facilitate heating to the required reaction temperature.

## Step-by-Step Methodology

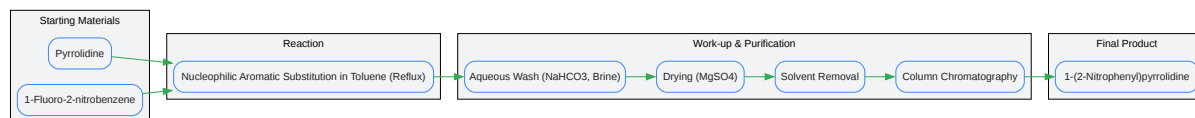
Materials:

- 1-Fluoro-2-nitrobenzene
- Pyrrolidine
- Toluene, anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous toluene.
- **Addition of Nucleophile:** To the stirred solution, add pyrrolidine (1.2 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford **1-(2-Nitrophenyl)pyrrolidine** as a solid.



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Caption: Synthesis workflow for **1-(2-Nitrophenyl)pyrrolidine**.

## Physicochemical Properties

Property	Value	Source
Appearance	Solid	[2]
Boiling Point	105-107 °C at 6.1 Torr	[2]
Density (Predicted)	1.233 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	3.23 ± 0.40	[2]

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of **1-(2-Nitrophenyl)pyrrolidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for both the aromatic and pyrrolidine protons. The aromatic protons will appear as multiplets in the downfield region (typically  $\delta$  7.0-8.0 ppm). The protons on the pyrrolidine ring will exhibit two multiplets corresponding to the  $\alpha$ - and  $\beta$ -protons relative to the nitrogen atom.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the  $\delta$  115-150 ppm range, with the carbon bearing the nitro group being the

most deshielded. The carbons of the pyrrolidine ring will appear in the upfield region.

## Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Characteristic absorption bands are expected for:

- Aromatic C-H stretching:  $\sim 3050\text{-}3100\text{ cm}^{-1}$
- Aliphatic C-H stretching:  $\sim 2850\text{-}2960\text{ cm}^{-1}$
- Asymmetric and symmetric  $\text{NO}_2$  stretching: Strong absorptions around  $1520\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ , respectively.
- Aromatic C=C stretching:  $\sim 1600\text{ cm}^{-1}$  and  $\sim 1470\text{ cm}^{-1}$
- C-N stretching:  $\sim 1250\text{-}1350\text{ cm}^{-1}$

## Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 192$ , corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group ( $\text{NO}_2$ ) and cleavage of the pyrrolidine ring.

## Reactivity and Applications in Drug Development

**1-(2-Nitrophenyl)pyrrolidine** serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to introduce a three-dimensional character and to serve as a key pharmacophoric element.<sup>[3]</sup>

The primary reactive sites of **1-(2-Nitrophenyl)pyrrolidine** are the nitro group and the aromatic ring.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 1-(2-aminophenyl)pyrrolidine. This transformation opens up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, and the construction of heterocyclic rings like benzimidazoles.



- Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, with the substitution pattern directed by the existing substituents.

The derivatives of N-aryl pyrrolidines have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.<sup>[4]</sup> For instance, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential mimics of antimicrobial peptides to combat antibiotic resistance.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **1-(2-Nitrophenyl)pyrrolidine** (CAS 40832-79-9) is not readily available, general precautions for handling nitroaromatic compounds and secondary amines should be strictly followed.

### General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.<sup>[5]</sup>

### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.<sup>[5]</sup>
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.<sup>[5]</sup>
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.<sup>[5]</sup>

- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

## Conclusion

**1-(2-Nitrophenyl)pyrrolidine** is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile reactivity, makes it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors. As with all chemical research, adherence to strict safety protocols is paramount.

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## References

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